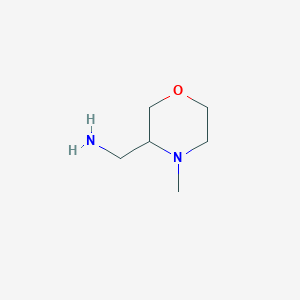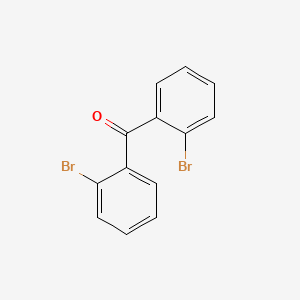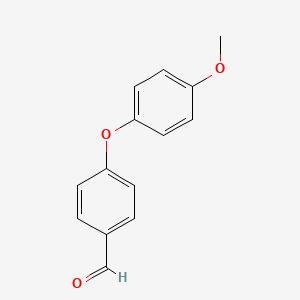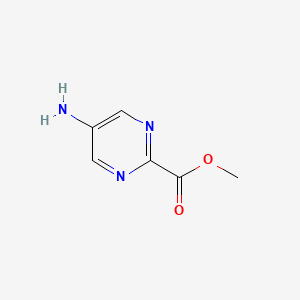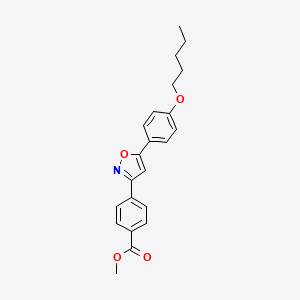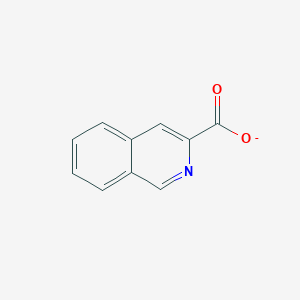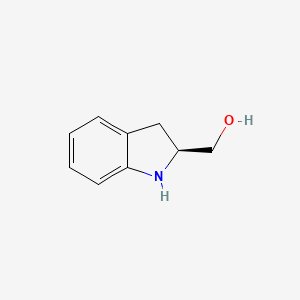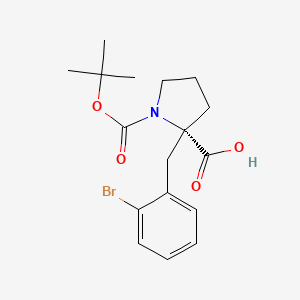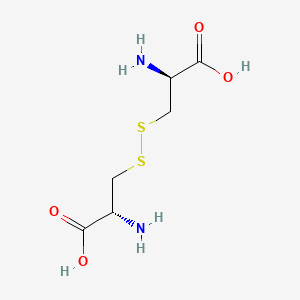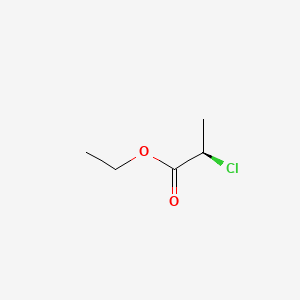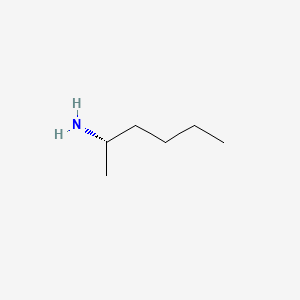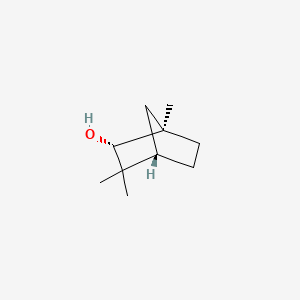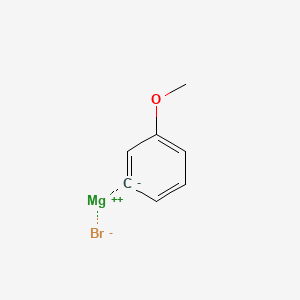
Bromuro de 3-metoxifenilmagnesio
Descripción general
Descripción
3-Methoxyphenylmagnesium bromide (3-MPMB) is an organometallic compound that has been used in a variety of research applications in the laboratory setting. It is a colorless, volatile liquid with a pungent odor and is soluble in both water and organic solvents. 3-MPMB is a versatile reagent that has been used in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the preparation of various organometallic compounds.
Aplicaciones Científicas De Investigación
Educación química: Enseñanza de técnicas de síntesis
Por último, a menudo se utiliza en entornos académicos como herramienta de enseñanza para demostrar técnicas de síntesis que implican reacciones de Grignard. Su reactividad relativamente sencilla proporciona un excelente ejemplo para los estudiantes que aprenden sobre química organometálica.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del Bromuro de 3-metoxifenilmagnesio, mostrando su versatilidad e importancia en la investigación científica en múltiples disciplinas. La capacidad del compuesto para participar en reacciones de Grignard lo convierte en una herramienta valiosa para construir arquitecturas moleculares complejas, lo cual es fundamental para los avances en varios campos de la química y la ciencia de los materiales .
Mecanismo De Acción
Target of Action
3-Methoxyphenylmagnesium bromide is a Grignard reagent . The primary targets of 3-Methoxyphenylmagnesium bromide are electrophilic carbon atoms present in organic compounds such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of 3-Methoxyphenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The magnesium atom in 3-Methoxyphenylmagnesium bromide carries a partial positive charge, while the carbon atom carries a partial negative charge, making it a strong nucleophile . This allows the carbon atom to attack the electrophilic carbon of the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of 3-Methoxyphenylmagnesium bromide primarily affects the biochemical pathways involving carbonyl-containing compounds . By reacting with these compounds, 3-Methoxyphenylmagnesium bromide can introduce a 3-methoxyphenyl group into the molecule, thereby altering its structure and function .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, limiting its bioavailability .
Result of Action
The result of the action of 3-Methoxyphenylmagnesium bromide is the formation of a new carbon-carbon bond, leading to the synthesis of a new organic compound . This can lead to significant changes in the molecular and cellular functions of the resulting compound .
Action Environment
The action of 3-Methoxyphenylmagnesium bromide is highly dependent on the environmental conditions . It is sensitive to moisture and air, and it requires an anhydrous and inert atmosphere for its reactions . The presence of water or other protic solvents can lead to the rapid decomposition of 3-Methoxyphenylmagnesium bromide, reducing its efficacy .
Análisis Bioquímico
Biochemical Properties
The role of 3-Methoxyphenylmagnesium bromide in biochemical reactions is primarily as a nucleophile, reacting with electrophilic carbon atoms in various molecules
Molecular Mechanism
The molecular mechanism of action of 3-Methoxyphenylmagnesium bromide involves its reaction with electrophilic carbon atoms in various molecules . This can lead to the formation of new carbon-carbon bonds, potentially influencing the structure and function of these molecules
Propiedades
IUPAC Name |
magnesium;methoxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUUDDGRDRPAQQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404800 | |
| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-40-3 | |
| Record name | Magnesium bromide 3-methoxybenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methoxyphenylmagnesium bromide in the synthesis of Larreantin?
A1: 3-Methoxyphenylmagnesium bromide acts as a nucleophile in the synthesis of Larreantin, a cytotoxic naphthoquinonoid sesquilignan. [] The Grignard reagent attacks the carbonyl group of 4,5-dihydro-2-(5,7-diisopropoxy-1-methoxy-2-naphthyl)-4,4-dimethyloxazole, adding the 3-methoxyphenyl moiety to the molecule. This is a key step in building the complex structure of Larreantin. []
Q2: Can 3-Methoxyphenylmagnesium bromide be used to introduce a labeled carbon atom into a target molecule?
A2: While not directly demonstrated in the provided research, the use of 3-Methoxyphenylmagnesium bromide for introducing a labeled carbon atom is plausible. The synthesis of Sumithion-(phenyl-14C) utilizes a Grignard reaction with 1-bromo-3-methoxybenzene-14C6. [] By analogy, synthesizing 3-Methoxyphenylmagnesium bromide from a 14C-labeled precursor would allow for the incorporation of the labeled carbon into the target molecule during a subsequent reaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



